Thieno[2,3-b]pyridine Derivatives Achieve Sub-Nanomolar CDK2 Inhibition, Outperforming Reference Inhibitor Roscovitine
Derivatives built from the cyclohepta[e]thieno[2,3-b]pyridine scaffold demonstrated potent CDK2/cyclin E1 inhibition. Compound 8b achieved an IC50 of 0.77 nM, representing approximately 2.5-fold greater potency than the established reference inhibitor roscovitine (IC50 = 1.94 nM) in the same enzymatic assay [1]. This potency advantage translates into meaningful cellular effects, with the lead compounds inducing G1 phase cell cycle arrest in 78-82% of MDA-MB-468 breast cancer cells [1].
| Evidence Dimension | CDK2/cyclin E1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 8b (thieno[2,3-b]pyridine derivative): IC50 = 0.77 nM; Compound 5: IC50 = 3.92 nM |
| Comparator Or Baseline | Roscovitine: IC50 = 1.94 nM |
| Quantified Difference | Compound 8b is ~2.5-fold more potent than roscovitine |
| Conditions | CDK2/cyclin E1 enzymatic inhibition assay |
Why This Matters
For kinase inhibitor programs, sub-nanomolar potency against CDK2 translates to lower required dosing and potential for improved therapeutic windows.
- [1] CDK2 Inhibitors: Rationally Directed Discovery of a Novel Potent Lead derived from Cyclohepta[e]thieno[2,3-b]pyridine. Aun University Repository, 2025. View Source
